N'-[(furan-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide
Overview
Description
N’-[(furan-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N’-[(furan-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide involves several steps. One common synthetic route includes the reaction of furan-2-carboxylic acid with 4-nitrobenzoyl chloride in the presence of a base to form the intermediate furan-2-ylcarbonyl chloride. This intermediate is then reacted with 4-nitrobenzenecarboximidamide under suitable conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N’-[(furan-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(furan-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(furan-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
N’-[(furan-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide can be compared with other furan derivatives such as:
4-chloro-N’-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide: Similar in structure but with a chloro group instead of a nitro group, leading to different reactivity and applications.
Furan-2-carboxylic acid derivatives: These compounds share the furan ring but differ in their functional groups, affecting their biological activities and uses.
The uniqueness of N’-[(furan-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-11(8-3-5-9(6-4-8)15(17)18)14-20-12(16)10-2-1-7-19-10/h1-7H,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTOWVJEUWYCFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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